molecular formula C16H25NO5 B2648386 1'-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid CAS No. 2225141-56-8

1'-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid

Cat. No. B2648386
CAS RN: 2225141-56-8
M. Wt: 311.378
InChI Key: JIKLTOVTPHCCBU-UHFFFAOYSA-N
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Description

The compound “1’-(tert-Butoxycarbonyl)-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylic acid” is a type of bicyclo[2.1.1]hexane . Bicyclo[2.1.1]hexanes are a versatile platform for the exploration of chemical space, with 10 different substituent vectors available . They have been proposed as bioisosteres of ortho- and meta-substituted benzenes .


Synthesis Analysis

The synthesis of bridge-functionalised species like this compound is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This operationally simple protocol can prepare bridge-substituted structures that represent polysubstituted benzene bioisosteres .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes provide similar structural properties to meta-disubstituted benzenes, but with a slightly different angle between the two substituents . The additional exit vectors from the bridge positions provide opportunities to explore chemical space that is inaccessible to aromatic motifs .


Chemical Reactions Analysis

The photocatalytic cycloaddition reaction is a key process in the synthesis of this compound . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .

Scientific Research Applications

Efficient Synthesis Methods

Research has focused on developing efficient and scalable synthesis methods for structurally complex spirocyclic compounds, including oxindole and piperidine analogues. These methods leverage key steps such as dianion alkylation, cyclization, and demethylation, achieving significant yields without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006). Similar efforts have produced bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate through efficient synthetic routes, laying the groundwork for the exploration of chemical spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Novel Compound Synthesis

Researchers have also synthesized derivatives of heterocyclic α-iminocarboxylic acids, exploring the reduction of N-alkoxycarbonyl derivatives to produce compounds with potential medicinal applications (Nurdinov, Liepin'sh, & Kalvin'sh, 1993). Another study focused on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with dimethylformamide dimethyl acetal, aiming to produce biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Conformational Analysis and Asymmetric Synthesis

Spirolactams, acting as conformationally restricted pseudopeptides, have been synthesized for use in peptide synthesis, representing constrained surrogates of dipeptides. These compounds offer insights into gamma-turn and type II beta-turn mimetics, crucial for developing new therapeutic peptides (Fernandez et al., 2002). Additionally, asymmetric syntheses of piperidinedicarboxylic acid derivatives have been performed, showcasing the potential of these compounds in medicinal chemistry and drug development (Xue et al., 2002).

Advanced Material and Radiochemistry Applications

In the field of advanced materials, research has been conducted on alicyclic polymers designed for 193 nm photoresist applications, highlighting the importance of such compounds in semiconductor manufacturing (Okoroanyanwu et al., 1998). Furthermore, a mixed ligand fac-tricarbonyl complex study demonstrates the utility of tert-butoxycarbonyl compounds in radiolabeling bioactive molecules, a crucial aspect of diagnostic imaging and radiotherapy (Mundwiler et al., 2004).

Future Directions

The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . The exploration of these opportunities is currently hampered by the scarcity of methods that enable the preparation of the required compounds . Therefore, the development of new synthesis methods could be a promising direction for future research.

properties

IUPAC Name

1-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-13(2,3)21-12(20)17-7-5-16(6-8-17)15(11(18)19)9-14(4,10-15)22-16/h5-10H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKLTOVTPHCCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225141-56-8
Record name 1'-[(tert-butoxy)carbonyl]-4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid
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